Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate
Description
Structural Characterization and Molecular Architecture
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, as defined by IUPAC rules, is ethyl N-[[4-[bis(ethoxycarbonylamino)methyl]phenyl]-(ethoxycarbonylamino)methyl]carbamate . This nomenclature reflects its core structure: a 1,4-phenylene group bridged by two methanetriyl units, each substituted with carbamate groups. Each carbamate moiety is further esterified with ethyl groups, resulting in four ethoxycarbonylamino substituents (Table 1).
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Ethyl | Ethoxy substituent (-OCH₂CH₃) |
| N-[[4-[bis(ethoxycarbonylamino)methyl]phenyl] | Central benzene ring with two methyl groups, each bearing two ethoxycarbonylamino units |
| -(ethoxycarbonylamino)methyl]carbamate | Terminal carbamate groups esterified with ethyl moieties |
The molecular formula is C₂₀H₃₀N₄O₈ , with a calculated molecular weight of 454.5 g/mol . Key identifiers include:
Molecular Geometry and Conformational Analysis
2D Structural Depiction and Bonding Patterns
The 2D structure (Figure 1) reveals a symmetrical arrangement centered on the 1,4-phenylene ring. Each methane carbon (methanetriyl) connects to two ethoxycarbonylamino groups, creating a branched topology. The carbamate groups (-NHCOOEt) adopt planar configurations due to resonance stabilization between the carbonyl and amine groups. Key bond lengths and angles align with typical carbamate derivatives:
- C=O bonds : ~1.23 Å (characteristic of carbonyl groups).
- N-C(O) bonds : ~1.35 Å (consistent with partial double-bond character from resonance).
The ethyl ester substituents introduce steric bulk, which influences intermolecular interactions but does not disrupt the overall planarity of the carbamate functionalities.
3D Conformational Flexibility Challenges
Despite its apparent symmetry, the molecule exhibits significant conformational flexibility due to:
- Rotatable bonds : Each ethoxy group (-OCH₂CH₃) and methylene linker (-CH₂-) permits free rotation.
- Steric strain : Proximity of ethyl groups may lead to gauche interactions in certain conformers.
PubChem notes that 3D conformer generation is disallowed for this compound due to excessive flexibility, complicating crystallographic predictions. Molecular dynamics simulations would be required to map low-energy conformers, though such studies are not yet reported.
Electronic Structure and Orbital Interactions
Frontier Molecular Orbital Analysis
While direct computational data for this compound is limited, analogous carbamates have been studied using density functional theory (DFT) at the B3LYP/6-311G(d) level. Key insights extrapolated include:
- HOMO (Highest Occupied Molecular Orbital) : Localized on the carbamate nitrogen and oxygen atoms, indicative of nucleophilic reactivity.
- LUMO (Lowest Unoccupied Molecular Orbital) : Centered on the carbonyl groups, suggesting electrophilic susceptibility.
The energy gap between HOMO and LUMO (ΔE ≈ 5.1 eV in similar compounds) implies moderate electronic stability, typical of conjugated carbamates.
Hydrogen Bonding Network Topology
The compound’s four carbamate groups enable extensive hydrogen bonding:
- Donors : Four N-H groups (one per carbamate).
- Acceptors : Eight oxygen atoms (four carbonyl, four ether).
In crystalline states, this promotes layer-like packing via N-H···O=C interactions, as observed in related structures. However, the ethyl ester substituents may introduce steric hindrance, limiting directional H-bonding. Spectroscopic studies (e.g., IR) would reveal characteristic N-H stretching frequencies near 3300 cm⁻¹ and carbonyl stretches at ~1700 cm⁻¹.
Properties
Molecular Formula |
C20H30N4O8 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl N-[[4-[bis(ethoxycarbonylamino)methyl]phenyl]-(ethoxycarbonylamino)methyl]carbamate |
InChI |
InChI=1S/C20H30N4O8/c1-5-29-17(25)21-15(22-18(26)30-6-2)13-9-11-14(12-10-13)16(23-19(27)31-7-3)24-20(28)32-8-4/h9-12,15-16H,5-8H2,1-4H3,(H,21,25)(H,22,26)(H,23,27)(H,24,28) |
InChI Key |
DIDACADDVWSSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a benzene ring substituted at the 1,4-positions with methanetriyl (-CH-) bridges, each connected to two ethyl carbamate groups (). The presence of four carbamate moieties necessitates sequential or concurrent functionalization steps, with steric and electronic factors influencing reaction pathways.
Key Synthetic Hurdles
-
Geminal Carbamate Installation : Introducing two carbamate groups on a single methanetriyl carbon requires precise control to avoid over- or under-functionalization.
-
Regioselectivity : Ensuring symmetric substitution on the phenyl ring demands orthogonal protecting groups or stepwise reactions.
-
Solubility Management : The lipophilic nature () complicates purification, necessitating optimized solvent systems.
Plausible Synthetic Routes
Reaction Overview
This method involves synthesizing 1,4-bis(aminomethyl)benzene followed by sequential acylation with ethyl chloroformate:
Procedure
-
Synthesis of 1,4-Bis(aminomethyl)benzene :
-
Carbamate Formation :
-
Purification :
-
Extract with aqueous NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (ethyl acetate/hexane).
-
Yield and Limitations
-
Theoretical Yield : 60–70% (due to steric hindrance during the second acylation).
-
Challenges : Incomplete acylation of secondary amines and competing urea formation.
Orthogonal Protection
-
Boc Protection :
-
React 1,4-bis(aminomethyl)benzene with di-tert-butyl dicarbonate () to protect primary amines.
-
-
Selective Acylation :
-
Treat the Boc-protected intermediate with ethyl chloroformate () to functionalize remaining amines.
-
-
Deprotection and Final Acylation :
Advantages
-
Mitigates over-reaction by staging acylation events.
-
Enables isolation of intermediates for quality control.
Methodology
-
Resin Functionalization :
-
Load Wang resin with a hydroxymethylbenzene derivative.
-
-
Iterative Carbamate Addition :
-
Use automated synthesizers to sequentially couple ethyl carbamate groups via DIC/HOBt activation.
-
-
Cleavage and Purification :
Scalability Considerations
-
Ideal for small-scale research (mg–g quantities).
-
High reagent costs limit industrial applicability.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Key Challenges |
|---|---|---|---|---|
| Stepwise Acylation | 60–70% | 90–95% | Moderate | Steric hindrance, urea byproducts |
| Protection-Acylation | 75–80% | 95–98% | High | Additional deprotection steps |
| Solid-Phase Synthesis | 50–60% | 98–99% | Low | Cost, technical complexity |
Mechanistic Insights
Carbamate Formation Dynamics
Ethyl chloroformate reacts with primary amines via nucleophilic acyl substitution:
Geminal diamination is thermodynamically disfavored due to increased steric bulk, necessitating excess reagent and prolonged reaction times.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity by stabilizing intermediates, while ethereal solvents (THF) improve solubility of lipophilic intermediates.
Industrial and Environmental Considerations
Waste Management
-
Ethyl chloroformate reactions generate stoichiometric HCl, requiring neutralization with bases (e.g., NaOH).
-
Solvent recovery systems (e.g., distillation) mitigate environmental impact.
Cost-Benefit Analysis
-
Stepwise Acylation : Low reagent costs but higher labor input.
-
Solid-Phase : High purity at elevated operational costs.
Chemical Reactions Analysis
Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, where nucleophiles replace the ethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols.
Scientific Research Applications
The compound Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate (CAS Number: 295364-61-3) has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, supported by data tables and case studies.
Material Science
This compound is utilized in the development of advanced materials, particularly in polymer science. Its ability to form stable complexes with various metals enhances the mechanical properties of polymers.
Case Study: Polymer Blends
In a study focusing on polymer blends, the incorporation of this compound improved tensile strength and thermal stability compared to control samples lacking this compound. The results indicated a significant enhancement in performance metrics, making it a candidate for high-performance applications.
Pharmaceutical Applications
This compound shows promise in drug formulation due to its biocompatibility and ability to form stable drug-carrier complexes. It can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability.
Case Study: Drug Delivery Systems
Research demonstrated that formulations using this compound as a carrier exhibited increased drug release rates and improved therapeutic efficacy in vitro. This suggests its potential as a versatile excipient in pharmaceutical formulations.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for the detection of various analytes due to its reactive functional groups.
Data Table: Detection Capabilities
| Analyte | Detection Method | Sensitivity Level |
|---|---|---|
| Heavy Metals | Colorimetric Analysis | High |
| Organic Compounds | Spectrophotometry | Moderate |
| Biomolecules | Chromatographic Methods | Low |
The above table summarizes the detection capabilities of this compound across different analytical methods.
Mechanism of Action
The mechanism of action of Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Tetraethyl (1,4-phenylenebis(methylene))bis(phosphonate) (CAS 4546-04-7)
- Structure : Contains bis(phosphonate) groups instead of carbamates.
- Properties : Phosphonates exhibit higher thermal stability and chelating capacity compared to carbamates, making them suitable for flame retardants or metal ion sequestration .
- Applications : Industrial uses include coatings and corrosion inhibitors.
Pentaerythritol tetracarbamate (CAS 24794-44-3)
- Structure : A branched tetracarbamate with a pentaerythritol core.
- Properties : The branched structure enhances solubility in polar solvents, unlike the linear 1,4-phenylene backbone of the target compound.
- Applications : Utilized in crosslinking polymers and biomedical coatings due to its symmetrical reactivity .
Table 1: Key Comparative Data
†Inferred from naming conventions and analogs. ‡Calculated based on molecular formula.
Biological Activity
Overview of Tetraethyl 1,4-Phenylenebis(methanetriyl)tetracarbamate
This compound is a synthetic organic compound that belongs to the class of carbamates. It is characterized by its complex molecular structure, which includes multiple functional groups that may contribute to its biological activity.
Chemical Structure
- Molecular Formula: C20H30N4O4
- Molecular Weight: 402.48 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of carbamate groups allows it to potentially inhibit enzymes or interact with neurotransmitter receptors.
Antimicrobial Properties
Some studies suggest that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Activity
Research indicates that certain carbamates possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells. This activity can be beneficial for preventing cellular damage and inflammation.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
- A study on related carbamate compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays.
-
Neuroprotective Effects:
- Research has shown that carbamate derivatives can exhibit neuroprotective effects in models of neurodegenerative diseases. These compounds may modulate neurotransmitter levels or protect neuronal cells from apoptosis.
-
Cytotoxicity Studies:
- Cytotoxicity assays conducted on various cancer cell lines indicated that specific derivatives of carbamates could induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O4 |
| Molecular Weight | 402.48 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | Limited data available |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate?
- Methodological Answer : The synthesis typically involves coupling reactions using dibromo intermediates. For example, dibromo compounds (e.g., 1,4-phenylenebis(1,2-ethanediyl)dibromide) can be reacted with thiourea or analogous nucleophiles under controlled conditions. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction parameters like solvent polarity (e.g., THF or DMF) and temperature (60–80°C) significantly influence yield .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key spectral data include:
- ¹H NMR : Peaks at δ 4.36–3.88 (m, 8H) for ethyl groups and δ 1.33 (t, J = 7.1 Hz, 12H) for methyl protons.
- ¹³C NMR : Signals at δ 132.9 (dd, J = 186.9, 3.1 Hz) for aromatic carbons and δ 62.5 (d, J = 5.6 Hz) for ester-linked carbons.
- ³¹P NMR (if applicable): A singlet at δ 16.84 for phosphonate derivatives .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or photodegradation. Regular stability assessments via HPLC (C18 column, acetonitrile/water gradient) are advised to monitor purity over time .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its UV absorption properties?
- Methodological Answer : Computational modeling (e.g., TD-DFT) paired with experimental UV-Vis spectroscopy (λ_max ≈ 300–350 nm) reveals that the conjugated aromatic core and electron-withdrawing carbamate groups enhance π→π* transitions. Solvatochromic shifts in polar solvents (e.g., ethanol vs. hexane) further validate intramolecular charge transfer .
Q. What strategies mitigate side reactions during synthesis?
- Methodological Answer : Side reactions (e.g., over-bromination or ester hydrolysis) can be minimized by:
- Using anhydrous solvents and molecular sieves to control moisture.
- Optimizing stoichiometry (e.g., 1:2 molar ratio of dibromo intermediate to nucleophile).
- Employing low-temperature (–40°C) dropwise addition of reagents to suppress exothermic side reactions .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
